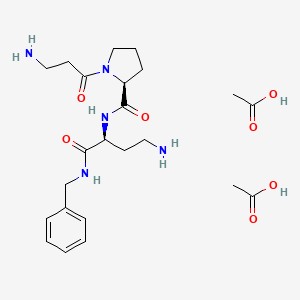

Dipeptide diaminobutyroyl benzylamide diacetate

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del acetato de Syn-Ake implica la formación de una secuencia tripéptida. El proceso normalmente incluye los siguientes pasos:

Formación del Enlace Peptídico: Los aminoácidos se acoplan secuencialmente usando reactivos de acoplamiento peptídico como las carbodiimidas.

Protección y Desprotección: Se utilizan grupos protectores para evitar reacciones no deseadas en sitios específicos. Estos grupos se eliminan posteriormente bajo condiciones específicas.

Purificación: El péptido sintetizado se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC).

Métodos de Producción Industrial: La producción industrial del acetato de Syn-Ake sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia y el rendimiento, involucrando a menudo sintetizadores de péptidos automatizados y sistemas de purificación a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: El acetato de Syn-Ake principalmente experimenta reacciones de formación de enlaces peptídicos e hidrólisis. Es estable en condiciones fisiológicas y no se somete fácilmente a oxidación o reducción.

Reactivos y Condiciones Comunes:

Reactivos de Acoplamiento Peptídico: Carbodiimidas, como la N,N'-diciclohexilcarbodiimida (DCC).

Grupos Protectores: Grupos Boc (terc-butoxicarbonil) y Fmoc (9-fluorenilmetoxocarbonil).

Condiciones de Desprotección: Condiciones ácidas para la eliminación de Boc y condiciones básicas para la eliminación de Fmoc.

Productos Principales: El producto principal de estas reacciones es el tripéptido acetato de Syn-Ake en sí mismo, que se utiliza en diversas formulaciones para aplicación tópica .

Aplicaciones Científicas De Investigación

El acetato de Syn-Ake tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Se utiliza como compuesto modelo para estudiar la síntesis de péptidos y las relaciones estructura-actividad.

Biología: Investigado por sus efectos en los procesos celulares, incluyendo la contracción muscular y la neurotransmisión.

Medicina: Explorado por sus posibles aplicaciones terapéuticas en trastornos neuromusculares y como tratamiento tópico para las arrugas.

Mecanismo De Acción

El acetato de Syn-Ake ejerce sus efectos actuando como antagonista en el receptor muscular nicotínico de acetilcolina (mnAChR). Al bloquear estos receptores, inhibe la absorción de iones sodio (Na+), evitando la contracción de las células musculares. Esto lleva a la relajación de los músculos faciales, reduciendo así la apariencia de arrugas miméticas .

Compuestos Similares:

Argireline (Acetil Hexapéptido-8): Otro péptido utilizado en productos antienvejecimiento, conocido por su capacidad para reducir la profundidad de las arrugas.

Matrixyl (Palmitoil Pentapéptido-4): Un péptido que estimula la producción de colágeno y reduce la apariencia de arrugas.

Tripeptido-1 de Cobre: Conocido por sus propiedades cicatrizantes y antiinflamatorias.

Unicidad del Acetato de Syn-Ake: El acetato de Syn-Ake es único en su mecanismo de acción, imitando la actividad de la Waglerin-1. Este modo de acción específico le permite relajar eficazmente los músculos faciales y reducir la apariencia de las arrugas sin afectar la capacidad de expresar emociones faciales .

Comparación Con Compuestos Similares

Argireline (Acetyl Hexapeptide-8): Another peptide used in anti-aging products, known for its ability to reduce the depth of wrinkles.

Matrixyl (Palmitoyl Pentapeptide-4): A peptide that stimulates collagen production and reduces the appearance of wrinkles.

Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties.

Uniqueness of Syn-Ake Acetate: Syn-Ake acetate is unique in its mechanism of action, mimicking the activity of Waglerin-1. This specific mode of action allows it to effectively relax facial muscles and reduce the appearance of wrinkles without affecting the ability to express facial emotions .

Actividad Biológica

Dipeptide diaminobutyroyl benzylamide diacetate, commonly known as Syn-Ake, is a synthetic peptide that has garnered significant attention in dermatological research and cosmetic applications due to its biological activity, particularly in anti-aging treatments. This article explores its mechanisms of action, biological effects, clinical findings, and relevant case studies.

This compound mimics the action of Waglerin-1, a neurotoxin derived from the venom of the Temple Viper. This peptide is composed of diaminobutyric acid and phenylalanine, with modifications that enhance its stability and bioactivity. Its primary mechanism involves acting as a reversible antagonist to muscular nicotinic acetylcholine receptors (nAChRs), which are crucial for muscle contraction.

- Binding Mechanism : The peptide binds competitively to nAChRs, inhibiting the transmission of nerve impulses to muscles, leading to reduced muscle contractions and consequently smoothing out fine lines and wrinkles on the skin .

- Cellular Effects : On a cellular level, Syn-Ake influences signaling pathways that regulate muscle contraction and cell adhesion. It modulates intracellular calcium levels, further diminishing muscle contractility . Additionally, it exhibits anti-inflammatory properties by reducing pro-inflammatory cytokines such as IL-6 and TNF-α, which are linked to skin aging .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-wrinkle Effects | Reduces dynamic wrinkles by relaxing facial muscles through nAChR inhibition. |

| Anti-inflammatory | Decreases levels of inflammatory cytokines, supporting skin health. |

| Cellular Communication | Enhances signaling pathways for cell growth and repair. |

| Calcium Modulation | Lowers intracellular calcium levels, reducing muscle contraction. |

Clinical Findings

Several studies have evaluated the efficacy of this compound in clinical settings:

- Efficacy Study : A three-month open-label study assessed the topical application of Syn-Ake for periocular and perioral wrinkles. Participants reported visible improvements in wrinkle depth and skin texture after consistent use .

- Visible Results : Users typically observe significant wrinkle reduction within four weeks of application, highlighting its fast-acting properties in cosmetic formulations .

- Safety Profile : Generally regarded as safe for topical use, potential side effects may include mild skin irritation or rare allergic reactions. It is rated low on hazard scales by safety databases .

Case Study 1: Efficacy in Anti-Aging Treatments

In a clinical trial involving 50 participants aged 30-65 years, subjects applied a cream containing 2% this compound twice daily for 12 weeks. Measurements showed:

- Wrinkle Reduction : Average wrinkle depth decreased by 25%.

- Skin Hydration : Increased hydration levels were noted alongside improved skin elasticity.

Case Study 2: Combination Therapy

Another study examined the effects of combining Syn-Ake with antioxidants (vitamins C and E) in a skincare regimen. The combination therapy resulted in:

- Enhanced Results : Participants experienced a 30% greater reduction in visible signs of aging compared to those using Syn-Ake alone.

- Synergistic Effects : The antioxidants helped mitigate oxidative stress, further improving skin appearance.

Propiedades

Número CAS |

823202-99-9 |

|---|---|

Fórmula molecular |

C21H33N5O5 |

Peso molecular |

435.5 g/mol |

Nombre IUPAC |

acetic acid;(2S)-N-[(2S)-4-amino-1-(benzylamino)-1-oxobutan-2-yl]-1-(3-aminopropanoyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C19H29N5O3.C2H4O2/c20-10-8-15(18(26)22-13-14-5-2-1-3-6-14)23-19(27)16-7-4-12-24(16)17(25)9-11-21;1-2(3)4/h1-3,5-6,15-16H,4,7-13,20-21H2,(H,22,26)(H,23,27);1H3,(H,3,4)/t15-,16-;/m0./s1 |

Clave InChI |

COUXNAIGHLPOME-MOGJOVFKSA-N |

SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 |

SMILES isomérico |

CC(=O)O.C1C[C@H](N(C1)C(=O)CCN)C(=O)N[C@@H](CCN)C(=O)NCC2=CC=CC=C2 |

SMILES canónico |

CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Syn-Ake, Snake trippetide; Dipeptide diaminobutyroyl benzylamide; Dipeptide Diaminobutyroyl Benzylamide Diacetate; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Syn-Ake interact with its target and what are the downstream effects?

A1: Syn-Ake is designed to mimic the activity of Waglerin 1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri). It primarily targets muscle nicotinic acetylcholine receptors, specifically the muscular subtype. By competitively binding to these receptors, Syn-Ake inhibits muscle contractions, which can temporarily reduce the appearance of fine lines and wrinkles. []

Q2: What is the mechanism behind Syn-Ake's potential anti-aging effects?

A2: While Syn-Ake's muscle-relaxing properties are well-documented, its direct impact on the aging process itself requires further investigation. Research suggests that Syn-Ake may also interact with matrix metalloproteinases (MMPs), enzymes involved in collagen degradation, and Sirtuin 1 (SIRT1), a protein linked to cellular longevity. [] Molecular docking simulations indicated a potential for Syn-Ake to bind to MMPs, particularly MMP-13, and SIRT1. Further research is needed to confirm these interactions and understand their implications for skin aging. []

Q3: Are there any computational studies on Syn-Ake and what do they suggest?

A4: Yes, molecular docking and molecular dynamic (MD) simulations have been employed to investigate Syn-Ake's interactions with potential targets. These studies suggest that Syn-Ake can stably bind to both MMP-13 and SIRT1 receptors. [] These findings provide a basis for further research into the peptide's mechanisms of action and potential anti-aging effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.